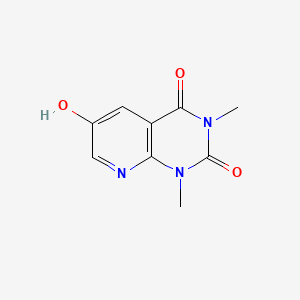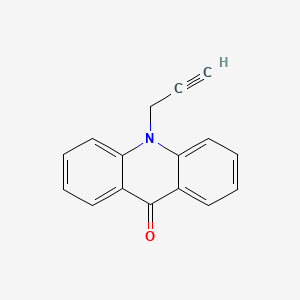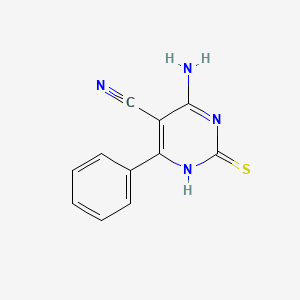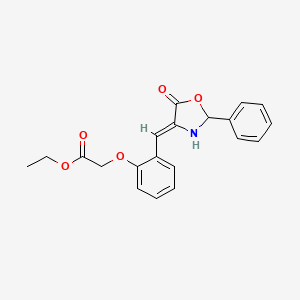![molecular formula C13H11Cl2N5 B15214614 9H-Purin-2-amine, 6-chloro-9-[[4-(chloromethyl)phenyl]methyl]- CAS No. 669774-95-2](/img/structure/B15214614.png)
9H-Purin-2-amine, 6-chloro-9-[[4-(chloromethyl)phenyl]methyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-9-(4-(chloromethyl)benzyl)-9H-purin-2-amine is a synthetic compound belonging to the purine class of heterocyclic organic compounds. This compound is characterized by the presence of a purine ring system substituted with a chloro group at the 6-position and a 4-(chloromethyl)benzyl group at the 9-position. Purine derivatives are known for their significant biological activities and are widely studied in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-9-(4-(chloromethyl)benzyl)-9H-purin-2-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-chloropurine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
6-Chloro-9-(4-(chloromethyl)benzyl)-9H-purin-2-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro groups at the 6-position and the 4-(chloromethyl)benzyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of a base (e.g., sodium hydroxide) and a polar aprotic solvent (e.g., DMSO).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under appropriate conditions.
Major Products
Nucleophilic Substitution: Substitution of the chloro groups can yield various substituted purine derivatives.
Oxidation and Reduction: These reactions can lead to the formation of oxidized or reduced purine derivatives.
科学研究应用
6-Chloro-9-(4-(chloromethyl)benzyl)-9H-purin-2-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiviral, anticancer, and anti-inflammatory agent.
Biological Research: The compound is used in the study of purine metabolism and enzyme inhibition.
Chemical Biology: It serves as a tool compound for probing biological pathways involving purine derivatives.
Industrial Applications: The compound can be used in the synthesis of other biologically active purine derivatives.
作用机制
The mechanism of action of 6-Chloro-9-(4-(chloromethyl)benzyl)-9H-purin-2-amine involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The chloro and benzyl groups enhance its binding affinity and selectivity towards these targets, leading to inhibition of enzyme activity and modulation of biological pathways.
相似化合物的比较
Similar Compounds
6-Chloro-9-benzylpurine: Similar structure but lacks the 4-(chloromethyl) group.
6-Chloro-9-(4-fluorobenzyl)-9H-purine: Similar structure with a fluorine atom instead of a chlorine atom at the 4-position.
Uniqueness
6-Chloro-9-(4-(chloromethyl)benzyl)-9H-purin-2-amine is unique due to the presence of both chloro and 4-(chloromethyl)benzyl groups, which confer distinct chemical and biological properties. These substitutions enhance its reactivity and potential as a versatile intermediate in the synthesis of various purine derivatives .
属性
CAS 编号 |
669774-95-2 |
|---|---|
分子式 |
C13H11Cl2N5 |
分子量 |
308.16 g/mol |
IUPAC 名称 |
6-chloro-9-[[4-(chloromethyl)phenyl]methyl]purin-2-amine |
InChI |
InChI=1S/C13H11Cl2N5/c14-5-8-1-3-9(4-2-8)6-20-7-17-10-11(15)18-13(16)19-12(10)20/h1-4,7H,5-6H2,(H2,16,18,19) |
InChI 键 |
MRUQZDOMMZBNAW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CN2C=NC3=C2N=C(N=C3Cl)N)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


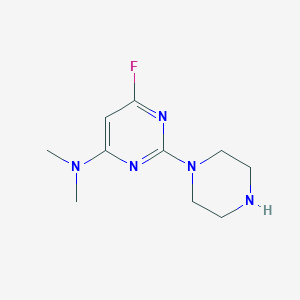


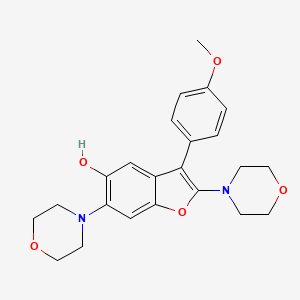
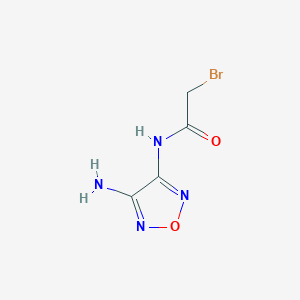
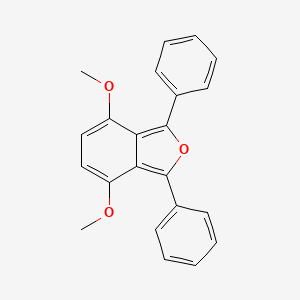

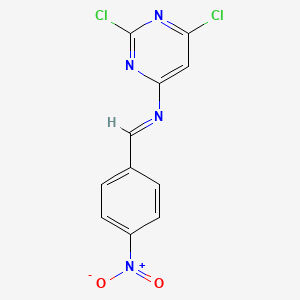
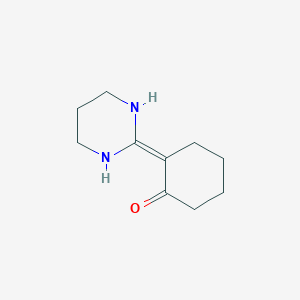
![5-Amino-2-{[(pyrimidin-5-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B15214575.png)
